molecular formula C11H9BrOS2 B14577262 6-Bromo-2-[(methylsulfanyl)(sulfanyl)methylidene]-2,3-dihydro-1H-inden-1-one CAS No. 61402-27-5

6-Bromo-2-[(methylsulfanyl)(sulfanyl)methylidene]-2,3-dihydro-1H-inden-1-one

Cat. No.: B14577262
CAS No.: 61402-27-5
M. Wt: 301.2 g/mol
InChI Key: JPVNBVHPGPQAHF-UHFFFAOYSA-N
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Description

6-Bromo-2-[(methylsulfanyl)(sulfanyl)methylidene]-2,3-dihydro-1H-inden-1-one is a complex organic compound characterized by the presence of bromine, sulfur, and a dihydroindenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-[(methylsulfanyl)(sulfanyl)methylidene]-2,3-dihydro-1H-inden-1-one typically involves multi-step organic reactions. One common approach is the bromination of a suitable precursor, followed by the introduction of the methylsulfanyl and sulfanyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-[(methylsulfanyl)(sulfanyl)methylidene]-2,3-dihydro-1H-inden-1-one can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atoms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

6-Bromo-2-[(methylsulfanyl)(sulfanyl)methylidene]-2,3-dihydro-1H-inden-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Bromo-2-[(methylsulfanyl)(sulfanyl)methylidene]-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound’s bromine and sulfur atoms play a crucial role in its reactivity and binding affinity. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 6-Bromo-2-[(methylsulfanyl)(sulfanyl)methylidene]-2,3-dihydro-1H-inden-1-one stands out due to its unique combination of bromine, sulfur, and a dihydroindenone core

Properties

CAS No.

61402-27-5

Molecular Formula

C11H9BrOS2

Molecular Weight

301.2 g/mol

IUPAC Name

methyl 5-bromo-3-hydroxy-1H-indene-2-carbodithioate

InChI

InChI=1S/C11H9BrOS2/c1-15-11(14)9-4-6-2-3-7(12)5-8(6)10(9)13/h2-3,5,13H,4H2,1H3

InChI Key

JPVNBVHPGPQAHF-UHFFFAOYSA-N

Canonical SMILES

CSC(=S)C1=C(C2=C(C1)C=CC(=C2)Br)O

Origin of Product

United States

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